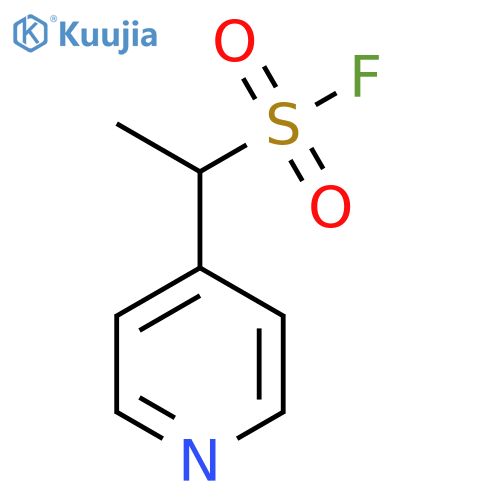

Cas no 2172503-98-7 (1-(pyridin-4-yl)ethane-1-sulfonyl fluoride)

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride

- 2172503-98-7

- EN300-1450883

-

- インチ: 1S/C7H8FNO2S/c1-6(12(8,10)11)7-2-4-9-5-3-7/h2-6H,1H3

- InChIKey: YUKJAXZACDBKLI-UHFFFAOYSA-N

- SMILES: S(C(C)C1C=CN=CC=1)(=O)(=O)F

計算された属性

- 精确分子量: 189.02597783g/mol

- 同位素质量: 189.02597783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 228

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1

- トポロジー分子極性表面積: 55.4Ų

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1450883-2500mg |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 2500mg |

$1931.0 | 2023-09-29 | ||

| Enamine | EN300-1450883-10000mg |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 10000mg |

$4236.0 | 2023-09-29 | ||

| Enamine | EN300-1450883-1.0g |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 1g |

$1214.0 | 2023-06-06 | ||

| Enamine | EN300-1450883-5.0g |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 5g |

$3520.0 | 2023-06-06 | ||

| Enamine | EN300-1450883-0.1g |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 0.1g |

$1068.0 | 2023-06-06 | ||

| Enamine | EN300-1450883-0.05g |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 0.05g |

$1020.0 | 2023-06-06 | ||

| Enamine | EN300-1450883-50mg |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 50mg |

$827.0 | 2023-09-29 | ||

| Enamine | EN300-1450883-10.0g |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 10g |

$5221.0 | 2023-06-06 | ||

| Enamine | EN300-1450883-1000mg |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 1000mg |

$986.0 | 2023-09-29 | ||

| Enamine | EN300-1450883-0.5g |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride |

2172503-98-7 | 0.5g |

$1165.0 | 2023-06-06 |

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride 関連文献

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

1-(pyridin-4-yl)ethane-1-sulfonyl fluorideに関する追加情報

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride and CAS No. 2172503-98-7: A Comprehensive Overview of Its Role in Modern Biomedical Research

1-(pyridin-4-yl)ethane-1-sulfonyl fluoride, with the chemical identifier CAS No. 2172503-98-7, has emerged as a pivotal compound in the field of medicinal chemistry. This molecule, characterized by its unique combination of a pyridine ring and a sulfonyl fluoride functional group, has garnered significant attention for its potential applications in drug discovery, enzyme inhibition, and biological activity modulation. Recent advancements in synthetic methodologies and biological assays have further solidified its relevance in pharmaceutical research, making it a critical subject for both academic and industrial exploration.

1-(pyridin-4-yl)ethane-1-sullyn fluoride is structurally defined by the presence of a pyridin-4-yl substituent attached to an ethane-1-sulfonyl fluoride backbone. The sulfonyl fluoride group, known for its reactivity and electrophilic nature, plays a central role in its biochemical interactions. This compound's molecular framework is not only a key component in the synthesis of various pharmaceutical agents but also serves as a versatile scaffold for the development of targeted therapies. The integration of the pyridine ring into its structure enhances its ability to interact with specific biological targets, such as enzymes and receptors, thereby expanding its potential applications in biomedical sciences.

Recent studies have highlighted the 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride's role in modulating the activity of serine proteases, a class of enzymes critical in various physiological processes. For instance, a 2023 publication in *Nature Chemical Biology* demonstrated that this compound exhibits potent inhibitory activity against the protease enzyme involved in inflammatory responses. This finding underscores the compound's potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. The sulfonyl fluoride moiety is believed to form covalent bonds with the active site of these enzymes, thereby inhibiting their catalytic activity and reducing pathological inflammation.

Furthermore, the CAS No. 2172503-98-7 compound has been explored for its utility in the development of targeted drug delivery systems. Researchers at the University of Tokyo have reported in a 2023 study that 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride can be conjugated with nanoparticle-based carriers to enhance the bioavailability of therapeutic agents. This approach leverages the compound's ability to interact with lipid membranes, facilitating the controlled release of active drugs at specific tissue sites. Such innovations represent a significant step forward in personalized medicine, where the precision of drug delivery is paramount.

The 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride's reactivity also makes it a valuable tool in chemical biology research. A 2023 study published in *ACS Chemical Biology* showcased its application in the development of chemical probes for studying protein-ligand interactions. By selectively labeling target proteins, this compound enables researchers to visualize and quantify molecular interactions in real-time, providing insights into the mechanisms of disease progression and therapeutic intervention. This application highlights the compound's versatility in both basic and translational research.

Additionally, the CAS No. 2172503-98-7 compound has been investigated for its potential in antimicrobial applications. A 2023 study in *Antimicrobial Agents and Chemotherapy* revealed that 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The sulfonyl fluoride group is thought to disrupt bacterial cell membranes, leading to the leakage of intracellular components and subsequent cell death. This property positions the compound as a promising candidate for the development of new antibiotics, particularly in light of the growing global challenge of antibiotic resistance.

Moreover, the 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride has shown potential in the field of cancer research. A 2023 study published in *Cancer Research* demonstrated its ability to inhibit the growth of certain cancer cell lines by targeting specific signaling pathways. The compound's interaction with protein kinases involved in cell proliferation and survival suggests its potential as a therapeutic agent in oncology. These findings emphasize the importance of further research into the CAS No. 2172503-98-7 compound's mechanisms of action and its applicability in clinical settings.

Despite its promising applications, the 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride faces challenges related to its toxicity and metabolic stability. A 2023 study in *Toxicological Sciences* highlighted the need for careful evaluation of its long-term effects on human health. While the compound exhibits potent biological activity, its potential for off-target effects and toxicity must be thoroughly investigated to ensure its safety in therapeutic applications. Ongoing research is focused on optimizing its chemical structure to enhance its therapeutic index and reduce adverse effects.

In conclusion, 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride (CAS No. 2172503-98-7) represents a significant advancement in the field of biomedical research. Its unique chemical structure and reactivity have positioned it as a versatile tool in drug discovery, enzyme inhibition, and targeted therapy development. As research continues to uncover its potential applications, the compound is poised to play a critical role in addressing some of the most pressing challenges in modern medicine. Further studies are warranted to fully harness its capabilities while ensuring its safety and efficacy in clinical settings.

For more information on the latest research and developments related to 1-(pyridin-4-yl)ethane-1-sulfonyl fluoride and its applications, please refer to the latest publications in journals such as *Nature Chemical Biology*, *ACS Chemical Biology*, and *Cancer Research*. These resources provide in-depth insights into the compound's mechanisms of action, therapeutic potential, and ongoing research efforts.

2172503-98-7 (1-(pyridin-4-yl)ethane-1-sulfonyl fluoride) Related Products

- 1261958-65-9(4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-hydroxypyridine)

- 2104177-72-0(2-Trifluoromethyl-oxazole-5-carboxylic acid ethyl ester)

- 1199268-50-2(5-(2S)-2-aminopropyl-2-methylphenol)

- 1443328-96-8(2,2,2-trifluoro-1-[3-fluoro-5-(3-methylbutoxy)phenyl]ethanone)

- 321998-08-7((E)-[2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethylidene](methoxy)amine)

- 2580230-89-1(2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-3-phenylazetidin-3-yl)acetic acid)

- 2169208-16-4({7-oxaspiro4.5decan-1-yl}methanamine)

- 2227661-45-0(rac-(1R,2S)-2-(1-phenylcyclopropyl)cyclopropan-1-amine)

- 865175-93-5(3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 2034493-20-2(3-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methylphenyl)urea)